molecular formula C15H15N3O B12340391 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- CAS No. 1263286-51-6

1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl-

Cat. No.: B12340391
CAS No.: 1263286-51-6
M. Wt: 253.30 g/mol
InChI Key: CUUJNCREHYLTIO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This particular compound features an ethanol group at the 1-position, an amino group at the 6-position, and a phenyl group at the 2-position, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency, and the product is often purified using hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- can be compared with other benzimidazole derivatives such as:

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.

    2-Methylbenzimidazole: Exhibits antifungal and antiviral activities.

The uniqueness of 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

1263286-51-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(6-amino-2-phenylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C15H15N3O/c16-12-6-7-13-14(10-12)18(8-9-19)15(17-13)11-4-2-1-3-5-11/h1-7,10,19H,8-9,16H2

InChI Key

CUUJNCREHYLTIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2CCO)C=C(C=C3)N

Origin of Product

United States

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